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molecular formula C10H10O2 B184039 Indan-5-carboxylic acid CAS No. 65898-38-6

Indan-5-carboxylic acid

Cat. No. B184039
M. Wt: 162.18 g/mol
InChI Key: FOJQJDBJBNEHTO-UHFFFAOYSA-N
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Patent
US06849620B2

Procedure details

To a stirred 6% aqueous sodium hypochlorite solution in an oil bath to 55° C. is added 1-indane-5-yl-ethanone (1.0 g, 6.2 mmol). The solution is stirred at 55° C. for 2 h, followed by cooling to rt. Solid sodium bisulfite is added until the solution becomes clear. The mixture is diluted with water, followed by aqueous hydrochloric acid (6.0 M). The solid that forms is filtered and washed several times with water. The solid is dried under high vacuum at 60° C. for 5 h to afford 5-indancarboxylic acid as a white solid (0.96 g, 95%): 1H NMR (CDCl3) δ 8.0, 7.9, 7.3, 3.0, 2.1.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl[O-].[Na+].[CH2:4]1[C:12]2[C:7](=[CH:8][C:9]([C:13](=[O:15])C)=[CH:10][CH:11]=2)[CH2:6][CH2:5]1.S(=O)(O)[O-:17].[Na+].Cl>O>[CH2:4]1[C:12]2[C:7](=[CH:8][C:9]([C:13]([OH:15])=[O:17])=[CH:10][CH:11]=2)[CH2:6][CH2:5]1 |f:0.1,3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl[O-].[Na+]
Name
Quantity
1 g
Type
reactant
Smiles
C1CCC2=CC(=CC=C12)C(C)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S([O-])(O)=O.[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
55 °C
Stirring
Type
CUSTOM
Details
The solution is stirred at 55° C. for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
by cooling to rt
FILTRATION
Type
FILTRATION
Details
The solid that forms is filtered
WASH
Type
WASH
Details
washed several times with water
CUSTOM
Type
CUSTOM
Details
The solid is dried under high vacuum at 60° C. for 5 h
Duration
5 h

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C1CCC2=CC(=CC=C12)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.96 g
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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